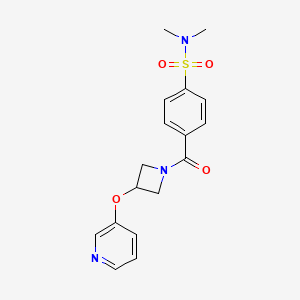
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as AZD9291 and is classified as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Scientific Research Applications
Chemical Synthesis and Application
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is utilized in various chemical syntheses and applications, demonstrating its versatility in organic chemistry. For instance, it is involved in the carbamoylation process, where it facilitates the conversion of amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates through tandem nucleophilic addition-electrophilic amination reactions (J. Sączewski, 2013). This reagent's ability to induce specific transformations underpins its significance in synthesizing complex organic molecules, showcasing its application in creating novel compounds with potential biological activities.
Antimicrobial and Antifungal Activities
The compound has shown promising results in antimicrobial and antifungal applications. Research indicates that derivatives of N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety were synthesized and displayed promising results against Gram-positive and Gram-negative bacteria and fungi, suggesting their potential as antimicrobial agents (Saber M. Hassan et al., 2009).
Photodynamic Therapy and Photophysical Properties
Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units have revealed its potential in photodynamic therapy, an alternative cancer treatment. The incorporation of benzenesulfonamide derivatives into the zinc(II) phthalocyanine structure enhances its solubility, fluorescence, singlet oxygen production, and photostability. These properties make it a suitable candidate for use as a photosensitizer in treating cancer, emphasizing the role of N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide derivatives in developing effective therapeutic agents (Gülen Atiye Öncül et al., 2022).
Anticancer Activity
The structural versatility of N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide allows for the synthesis of compounds with significant anticancer activity. For example, novel N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties have been evaluated against the human tumor breast cell line (MCF7), showing promising IC50 values. These findings suggest the compound's derivatives as potential therapeutic agents in cancer treatment, highlighting the importance of chemical modifications to enhance biological activity (M. Ghorab et al., 2014).
Future Directions
Azetidines, a core structure in this compound, have been the focus of recent advances in chemistry. They have been used in drug discovery, polymerization, and as chiral templates . This suggests potential future directions for the study and application of compounds like “N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide”.
properties
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-19(2)25(22,23)16-7-5-13(6-8-16)17(21)20-11-15(12-20)24-14-4-3-9-18-10-14/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHGPPGPBLKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)
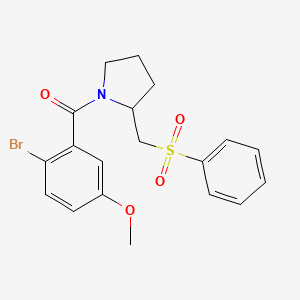


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)
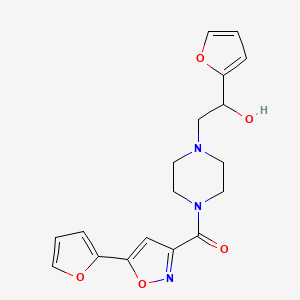


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2582451.png)
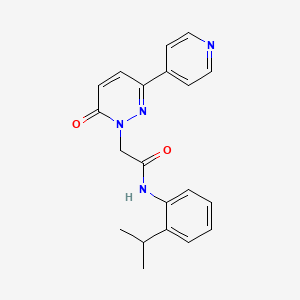
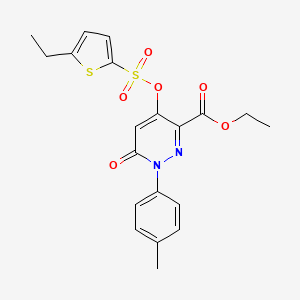
![2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2582455.png)
![N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2582456.png)